molecular formula C13H15Br2N3 B6344655 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-59-5

3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344655
CAS No.: 1240568-59-5
M. Wt: 373.09 g/mol
InChI Key: MHUPWGVCWFVSIB-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, a tert-butylphenyl group at position 1, and a methyl group attached to the nitrogen atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at positions 3 and 5.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazoles, while coupling reactions can produce more complex triazole derivatives.

Scientific Research Applications

3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atoms and the triazole ring can participate in various interactions, including hydrogen bonding, van der Waals interactions, and covalent bonding, to modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-7-tert-butylpyrene: This compound is similar in that it contains bromine atoms and a tert-butyl group, but it has a different core structure.

    3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester: This compound also contains bromine atoms at positions 3 and 5 but has a different functional group and core structure.

Uniqueness

3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole is unique due to its specific combination of functional groups and its triazole core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-1-[(4-tert-butylphenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2N3/c1-13(2,3)10-6-4-9(5-7-10)8-18-12(15)16-11(14)17-18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUPWGVCWFVSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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